molecular formula C14H9FN4O2 B2383344 4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE CAS No. 862809-90-3

4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2383344
CAS No.: 862809-90-3
M. Wt: 284.25
InChI Key: UHZRBJMKXWUBTR-UHFFFAOYSA-N
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Description

4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to a benzene ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 4-pyridinecarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the fluorinated benzene ring with the oxadiazole-pyridine moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of a fluorinated benzene ring, a pyridine ring, and an oxadiazole ring

Properties

IUPAC Name

4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZRBJMKXWUBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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